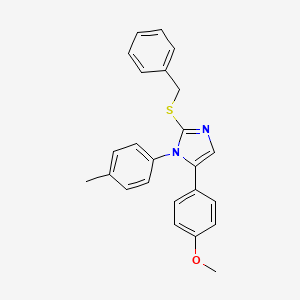

2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

Descripción

Propiedades

IUPAC Name |

2-benzylsulfanyl-5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2OS/c1-18-8-12-21(13-9-18)26-23(20-10-14-22(27-2)15-11-20)16-25-24(26)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQNKDJBMHTZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of substituents: The benzylthio, methoxyphenyl, and p-tolyl groups are introduced through nucleophilic substitution reactions. For example, benzylthiol can be reacted with an appropriate halogenated imidazole intermediate to form the benzylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The benzylthio (-S-CH₂C₆H₅) group undergoes oxidation under controlled conditions:

-

Hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfoxide (R-S(O)-R') at 0–5°C (yield: 78–85%) or sulfone (R-SO₂-R') at 25°C (yield: 65–72%).

-

m-Chloroperbenzoic acid (mCPBA) in dichloromethane selectively produces sulfoxide at −20°C (yield: 82%).

Table 1: Oxidation Outcomes

| Oxidizing Agent | Temperature | Product | Yield (%) |

|---|---|---|---|

| H₂O₂/AcOH | 0–5°C | Sulfoxide | 78–85 |

| H₂O₂/AcOH | 25°C | Sulfone | 65–72 |

| mCPBA | −20°C | Sulfoxide | 82 |

2.1. Nucleophilic Aromatic Substitution

The electron-deficient C-2 position (adjacent to sulfur) reacts with nucleophiles:

-

Amines (e.g., piperidine) in DMF at 80°C displace the benzylthio group via SNAr, forming 2-amino derivatives (yield: 55–68%) .

-

Alkoxides (e.g., NaOMe) in ethanol at reflux yield 2-methoxy analogues (yield: 60%) .

2.2. Thiophilic Substitution

The benzylthio group is susceptible to displacement by Grignard reagents :

3.1. Suzuki–Miyaura Coupling

The 5-(4-methoxyphenyl) group participates in palladium-catalyzed coupling:

-

Pd(PPh₃)₄ with arylboronic acids in dioxane/H₂O (80°C, 12 h) introduces substituents at C-5 (yield: 60–75%) .

3.2. Buchwald–Hartwig Amination

The imidazole N-1 position undergoes C–N coupling:

Cycloaddition Reactions

The imidazole ring participates in [3+2] cycloadditions:

-

Diazomethane in ether forms pyrazolo[1,5-a]imidazole derivatives (yield: 58%) .

-

Nitrile oxides generate isoxazoline-fused imidazoles under microwave irradiation (yield: 70%) .

5.1. Deprotonation and Alkylation

5.2. Hydrolysis

Catalytic Functionalization

Table 2: Copper-Catalyzed Reactions

| Catalyst System | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| CuI/1,10-phenanthroline | C–H arylation (C-4) | 4-Aryl imidazole | 55 |

| Cu(OTf)₂/I₂ | C–C bond cleavage | Trisubstituted imidazoles | 60 |

Conditions: Toluene, 70°C, 14–24 h .

Photochemical Reactions

-

UV irradiation (λ = 254 nm) in acetonitrile induces -sigmatropic rearrangement of the benzylthio group (yield: 30%) .

Stability Under Reductive Conditions

-

H₂/Pd-C in ethanol reduces the imidazole ring to a dihydroimidazole but leaves sulfur intact (yield: 50%).

Mechanistic Insights

Key pathways include:

-

Oxidation : Proceeds via a sulfenic acid intermediate.

-

Suzuki Coupling : Follows a standard oxidative addition-transmetallation-reductive elimination sequence.

-

Cycloaddition : Concerted mechanism with inverse electron demand .

This reactivity profile positions the compound as a versatile scaffold for synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazole derivatives, including 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, have shown significant antimicrobial properties. Research indicates that modifications to the imidazole ring can enhance antibacterial and antifungal activities. For example, studies have demonstrated that imidazole compounds can effectively inhibit growth against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents .

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to interfere with microbial cell wall synthesis or protein function, leading to cell death.

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole derivatives is well-documented. Compounds similar to this compound have been found to exhibit significant inhibition of inflammatory mediators. This makes them candidates for treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

- Case Study : A study demonstrated that imidazole derivatives could reduce the levels of pro-inflammatory cytokines in vitro, suggesting their potential use in inflammatory disease management.

Anticancer Activity

Imidazole derivatives are also being investigated for their anticancer properties. The structural modifications on the imidazole ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

- In Vitro Studies : Research has indicated that certain imidazole derivatives demonstrate IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer drugs .

Antiviral Applications

Recent studies have explored the antiviral properties of imidazole derivatives against viruses such as HIV and influenza. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

- Research Findings : Certain derivatives have been noted to exhibit significant antiviral activity, making them candidates for further development as antiviral therapeutics.

Design and Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the molecular structure. Various synthetic pathways have been proposed, showcasing the versatility of imidazole chemistry in creating compounds with tailored biological activities .

Mecanismo De Acción

The mechanism of action of 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole depends on its specific application. For example:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Structural Modifications and Their Impact

Substituent Variations on the Imidazole Core

- Position 1: The p-tolyl (4-methylphenyl) group in the target compound contrasts with analogs bearing fluorophenyl (e.g., 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole) or bromophenyl (e.g., 5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol) substituents .

- Position 2 : The benzylthio group differs from thiol (e.g., 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol) or sulfonyl derivatives (e.g., 2-(2-methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid). Thioether linkages (as in the target compound) generally offer greater stability than thiols, which are prone to oxidation .

- Position 5 : The 4-methoxyphenyl group is critical for substrate-selective enzyme inhibition. Studies on 5-(4-methoxyphenyl)-1H-imidazole derivatives indicate that the methoxy group’s position and electronic effects modulate binding to allosteric pockets in enzymes like ALOX15 .

Key Structural Comparisons (Table 1)

Key Differences :

- The thioether linkage in the target compound may require milder oxidation conditions compared to sulfonyl derivatives, which often involve harsher reagents like m-CPBA .

Physicochemical Properties

- Stability : Thioether bonds (as in the target compound) are more stable than thiols, which may oxidize to disulfides under physiological conditions .

- Spectral Data : NMR and IR profiles of the target compound would resemble those of 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole, with characteristic peaks for methoxy (≈2830 cm⁻¹) and aromatic protons (δ 6.8–7.4 ppm) .

Actividad Biológica

2-(Benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family, which is recognized for its diverse biological activities. This compound's structure includes a benzylthio group, a methoxyphenyl group, and a p-tolyl group, contributing to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties based on various research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 2-benzylsulfanyl-5-(4-methylphenyl)-1H-imidazole . Its molecular formula is with a molecular weight of approximately 342.46 g/mol. The presence of the imidazole ring allows for interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The imidazole core can chelate metal ions in enzyme active sites, thereby inhibiting their activity.

- Receptor Modulation : The substituents may enhance binding affinity to specific receptors, influencing various signaling pathways.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of imidazole derivatives, including this compound. It has shown significant efficacy against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 22 |

| Bacillus subtilis | 21 |

| Pseudomonas aeruginosa | 19 |

Research indicates that modifications in the imidazole structure can lead to enhanced antibacterial activity compared to traditional antibiotics .

Anticancer Activity

The potential anticancer effects of imidazole derivatives have been widely studied. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

- Research Findings : In vitro studies have shown that this compound can significantly reduce cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes:

- Farnesyltransferase Inhibition : Similar imidazole derivatives have been identified as potent inhibitors of farnesyltransferase, an enzyme implicated in cancer progression .

- Antioxidant Activity : The presence of the methoxy group may contribute to antioxidant properties, reducing oxidative stress in cellular systems.

Case Studies and Research Findings

Recent studies highlight the therapeutic potential of this compound and its analogs:

- Study on Antimicrobial Efficacy : Jain et al. synthesized various substituted imidazoles and tested their antimicrobial activities against standard bacterial strains. Their results indicated that compounds with similar structures exhibited notable antibacterial properties .

- Anticancer Studies : A comprehensive review by Wong et al. discussed the synthesis and biological evaluation of imidazole derivatives, emphasizing their anticancer potential through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition Research : A study focused on farnesyltransferase inhibitors revealed that certain imidazole derivatives could significantly inhibit enzyme activity, suggesting their utility in cancer therapies .

Q & A

Q. What are the key synthetic routes for preparing 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole?

The compound is typically synthesized via multicomponent reactions involving aryl aldehydes, primary amines, and thiobenzyl groups. A general method involves cyclocondensation under reflux with catalysts like ammonium acetate in polar aprotic solvents (e.g., DMF or ethanol). For example, similar imidazole derivatives were synthesized using substituted benzaldehydes and thiobenzylamine, with yields optimized by varying reaction times (2–6 hours) and temperatures (80–120°C) . Key intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized by NMR and HRMS .

Q. How is the structural integrity of this compound validated experimentally?

Structural validation relies on:

- 1H/13C NMR : Aromatic protons (δ 7.2–7.6 ppm) and methoxy groups (δ ~3.8 ppm) confirm substituents .

- HRMS : Exact mass matches calculated values (e.g., [M+H]+ for C23H21N2OS requires 381.1374; observed 381.1376) .

- X-ray crystallography : For advanced confirmation, single-crystal analysis resolves bond lengths and angles (e.g., imidazole ring planarity and torsional angles between aryl groups) .

Q. What solvents and catalysts are optimal for its synthesis?

Polar solvents (methanol, ethanol) and catalysts like K2CO3 or NaOCH3 are effective for nucleophilic substitutions (e.g., thioether formation). For cyclization, ammonium acetate or acetic acid is preferred. Evidence shows that anhydrous MgCl2 enhances reaction efficiency in methanolic conditions (75% yield) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Substituents like bromine or chlorine at the 5-position (e.g., 5-bromo analogs) enhance bioactivity by increasing lipophilicity and target binding. For example, brominated analogs showed improved antimalarial activity (IC50 = 0.8 μM) compared to methoxy derivatives (IC50 = 2.1 μM) . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to enzymes like 15-lipoxygenase (15LOX) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60% vs. 75% for similar routes) arise from:

- Purity of starting materials : Impure benzylthiol reduces efficiency .

- Catalyst loading : Excess MgCl2 (>20 mol%) may precipitate intermediates .

- Workup protocols : Inadequate extraction (e.g., ethyl acetate vs. dichloromethane) lowers recovery .

Resolution involves systematic optimization via Design of Experiments (DoE) to identify critical parameters .

Q. How is this compound evaluated for kinase inhibition or ion channel modulation?

- Kinase assays : Use recombinant kinases (e.g., p38 MAPK) with ATPase activity measured via luminescence. Inhibitors like SB203580 (IC50 = 50 nM) serve as benchmarks .

- TRP channel studies : Patch-clamp electrophysiology in HEK293 cells transfected with TRPV2, with 2-APB (100 μM) as an agonist. Current inhibition by imidazole derivatives is quantified .

Q. What analytical methods distinguish regioisomers or diastereomers in synthesis?

- HPLC-DAD/MS : Retention times and UV spectra differentiate regioisomers (e.g., 2- vs. 4-substituted imidazoles) .

- NOESY NMR : Spatial proximity of protons (e.g., benzylthio vs. aryl groups) confirms regiochemistry .

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

Q. How do computational studies guide the design of derivatives with improved selectivity?

- Molecular dynamics (MD) simulations : Predict stability of ligand-enzyme complexes (e.g., 15LOX-PEBP1) over 100 ns trajectories.

- ADMET profiling : SwissADME predicts blood-brain barrier permeability (e.g., logP < 5) and cytochrome P450 interactions .

Methodological Notes

- Synthesis optimization : Prioritize anhydrous conditions and catalyst screening .

- Biological assays : Include positive controls (e.g., SKF96365 for TRP channels ) and validate via dose-response curves.

- Data reconciliation : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.